

# Ethyl serinate structure elucidation

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## Compound of Interest

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An In-Depth Technical Guide to the Structural Elucidation of **Ethyl Serinate**

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## Introduction

**Ethyl serinate**, the ethyl ester of the amino acid L-serine, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its structure, comprising a primary amine, a hydroxyl group, and an ester, presents a compelling case study for the application of modern analytical techniques. The precise confirmation of its chemical structure and stereochemical integrity is paramount for its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers.<sup>[1]</sup> This guide provides a comprehensive overview of the methodologies employed in the complete structural elucidation of **ethyl serinate**, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

## Molecular Structure and Physicochemical Properties

A foundational step in any structural elucidation is the compilation of known physicochemical properties. This data provides a baseline for comparison with experimental findings.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	
Molecular Weight	133.15 g/mol	
IUPAC Name	ethyl (2S)-2-amino-3-hydroxypropanoate	
CAS Number	4117-31-1	
Appearance	Colorless liquid (predicted)	LookChem

## Part 1: Unraveling the Connectivity - Spectroscopic Analysis

The primary structure, or connectivity of atoms, in **ethyl serinate** is unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **ethyl serinate**, both <sup>1</sup>H and <sup>13</sup>C NMR are employed.

Caption: Workflow for NMR-based structure elucidation of **ethyl serinate**.

The <sup>1</sup>H NMR spectrum of **ethyl serinate** provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of the free base is predicted based on the known spectrum of its hydrochloride salt, accounting for the deprotonation of the amino group.

Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of purified **ethyl serinate** in 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) in a clean NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Predicted  $^1\text{H}$  NMR Data for **Ethyl Serinate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.20	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Protons on the carbon adjacent to the ester oxygen and a methyl group.
~ 3.85	Doublet of doublets (dd)	1H	HO-CHH-	Diastereotopic proton on the carbon bearing the hydroxyl group.
~ 3.70	Doublet of doublets (dd)	1H	HO-CHH-	Diastereotopic proton on the carbon bearing the hydroxyl group.
~ 3.55	Triplet (t)	1H	-CH(NH <sub>2</sub> )-	Methine proton adjacent to the amino and hydroxymethyl groups.
~ 2.50	Broad singlet	3H	-NH <sub>2</sub> , -OH	Exchangeable protons of the amine and hydroxyl groups.
~ 1.25	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Protons of the ethyl group's methyl, coupled to the methylene group.

Note: The spectrum for L-Serine ethyl ester hydrochloride shows signals for the  $\text{NH}_3^+$  group and shifts for adjacent protons. The free base will show signals for the  $\text{NH}_2$  group and upfield shifts for the adjacent CH proton.[2]

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:  $^{13}\text{C}$  NMR

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.
- Instrumentation: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum on a 100 MHz (or higher) spectrometer.
- Data Processing: Process the FID to obtain the spectrum and reference it to the solvent peak or TMS.

Predicted  $^{13}\text{C}$  NMR Data for **Ethyl Serinate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 172.0	C=O	Carbonyl carbon of the ester, highly deshielded.
~ 65.0	HO-CH <sub>2</sub> -	Carbon bearing the hydroxyl group.
~ 61.0	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene carbon of the ethyl ester.
~ 56.0	-CH(NH <sub>2</sub> )-	Alpha-carbon bearing the amino group.
~ 14.0	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methyl carbon of the ethyl ester.

Note: Data for L-Serine ethyl ester hydrochloride is available on PubChem and serves as a reference.[3]

## Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As **ethyl serinate** is a liquid, a "neat" sample is prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
- **Background Spectrum:** Obtain a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
- **Sample Spectrum:** Place the prepared salt plates in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

### Expected Characteristic IR Absorption Bands for **Ethyl Serinate**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Mode	Intensity
3400-3200	O-H and N-H	Stretching	Strong, Broad
~2950	C-H ( $\text{sp}^3$ )	Stretching	Medium-Strong
~1735	C=O (Ester)	Stretching	Strong, Sharp
~1650	N-H	Bending (Scissoring)	Medium
1200-1000	C-O	Stretching	Strong

The presence of a strong, broad band in the 3400-3200  $\text{cm}^{-1}$  region is indicative of the O-H and N-H stretches. A very strong, sharp peak around 1735  $\text{cm}^{-1}$  confirms the ester carbonyl group, and strong absorptions in the 1200-1000  $\text{cm}^{-1}$  region are characteristic of the C-O single bond stretches.[4]

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique for small molecules like **ethyl serinate**.

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of **ethyl serinate** (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrumentation:** Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the MS.
- **Ionization:** Use a standard Electron Ionization (EI) source at 70 eV.
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion peak ( $M^+$ ) and characteristic fragment ions.

Expected Mass Spectrum Fragmentation for **Ethyl Serinate**

m/z (mass-to-charge ratio)	Ion Fragment	Interpretation
133	$[C_5H_{11}NO_3]^+$	Molecular Ion ( $M^+$ )
102	$[M - CH_2OH]^+$	Loss of the hydroxymethyl group
88	$[M - OCH_2CH_3]^+$	Loss of the ethoxy group
60	$[CH(NH_2)COOH]^+$	Cleavage of the ester
44	$[CH(NH_2)CO]^+$	Further fragmentation

The molecular ion peak at m/z 133 confirms the molecular weight. The prominent fragment at m/z 102, corresponding to the loss of the hydroxymethyl radical ( $\bullet CH_2OH$ ), is a key diagnostic peak for serine esters.[5]

Caption: Key fragmentation pathways of **ethyl serinate** in EI-MS.

## Part 2: Defining Chirality - Stereochemical Analysis

Since L-serine is a chiral amino acid, it is crucial to determine the stereochemical configuration of the resulting ethyl ester. This is accomplished through polarimetry and chiral chromatography.

### Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Polarimetry

- **Sample Preparation:** Prepare a solution of ethyl L-serinate hydrochloride of a known concentration (e.g.,  $c = 2$  in water).
- **Instrumentation:** Use a polarimeter with a sodium D-line light source (589 nm).
- **Measurement:** Measure the observed rotation ( $\alpha$ ) at a controlled temperature (e.g., 20°C) using a standard 1 dm path length cell.
- **Calculation:** Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $l$  is the path length in dm and  $c$  is the concentration in g/mL.

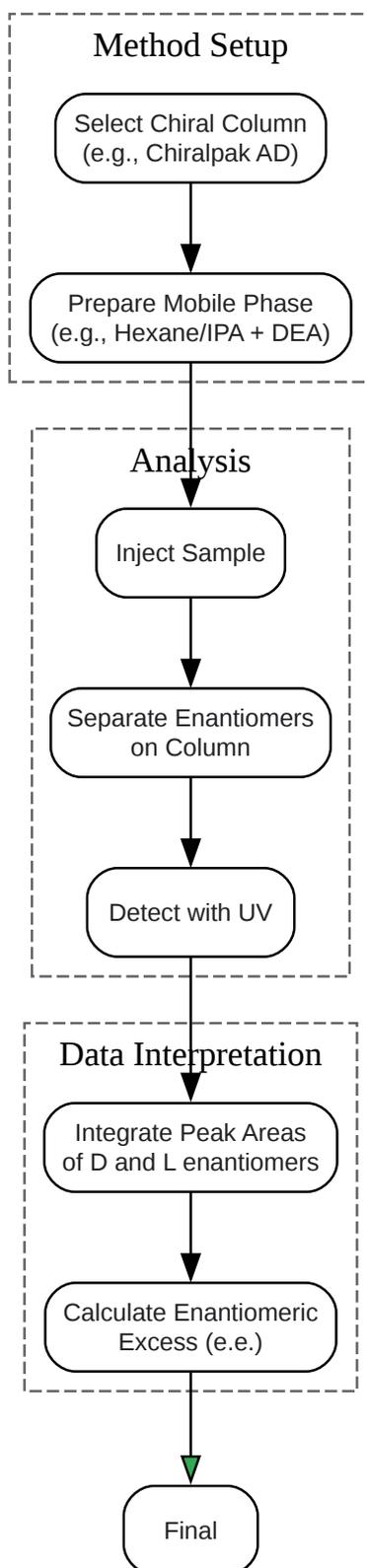
**Expected Result for Ethyl L-Serinate Hydrochloride** The specific rotation for L-Serine ethyl ester hydrochloride is reported as  $[\alpha]^{20D} = -4.5 \pm 0.5^\circ$  ( $c=2$  in water). A negative sign indicates that it is levorotatory.[6]

### Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Experimental Protocol: Chiral HPLC

- Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for amino acid derivatives. [\[7\]](#)[\[8\]](#)
- Mobile Phase: For a normal-phase separation, a mixture of n-hexane and an alcohol like 2-propanol or ethanol is typically used. For a basic compound like **ethyl serinate**, a small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape.
- Sample Preparation: Dissolve the **ethyl serinate** sample in the mobile phase.
- Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers:  $e.e. (\%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| \times 100$ .



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Caption: Workflow for determining enantiomeric excess using chiral HPLC.

## Conclusion

The structural elucidation of **ethyl serinate** is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structure through fragmentation patterns. Finally, polarimetry and chiral chromatography are indispensable for verifying the stereochemical integrity of the molecule. The protocols and expected data presented in this guide form a robust framework for the comprehensive characterization of **ethyl serinate**, ensuring its quality and suitability for applications in research and development.

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